5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3S2/c11-10(12,13)7-3-1-2-6(4-7)5-17-9-16-15-8(14)18-9/h1-4H,5H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNBVLRJNRSLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbon Disulfide-Mediated Cyclization
Thiosemicarbazide reacts with carbon disulfide in alkaline ethanol to form the intermediate 2-amino-5-mercapto-1,3,4-thiadiazole (CHNS).
Phosphoric Acid Catalysis
Thiosemicarbazide derivatives cyclize in concentrated HPO at elevated temperatures.
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Example : 4-Phenylthiosemicarbazide cyclizes at 140°C to yield 2-anilino-1,3,4-thiadiazole.
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Advantage : High regioselectivity for 5-substituted products.
Nucleophilic Substitution with 3-(Trifluoromethyl)benzyl Halides
Alkaline Coupling Reaction
The thiol group of 2-amino-5-mercapto-1,3,4-thiadiazole reacts with 3-(trifluoromethyl)benzyl chloride/bromide in dimethylformamide (DMF) or ethanol/water.
Solvent Optimization
Alternative Synthetic Routes
Oxidative Cyclization of Thiosemicarbazones
Thiosemicarbazones derived from 3-(trifluoromethyl)benzaldehyde undergo oxidative cyclization with iodine (I) in 1,4-dioxane.
One-Pot Synthesis
A one-pot method combines cyclization and substitution steps using HSO as a catalyst.
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Steps :
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Thiosemicarbazide + CS → 2-amino-5-mercapto-1,3,4-thiadiazole.
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Immediate reaction with 3-(trifluoromethyl)benzyl chloride.
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Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Carbon Disulfide Cyclization | 76 | 8 | 95 | High scalability |
| Alkaline Coupling | 85 | 6 | 98 | Mild conditions |
| Oxidative Cyclization | 75 | 12 | 97 | No halide reagents |
| One-Pot Synthesis | 68 | 10 | 93 | Reduced steps |
Industrial-Scale Considerations
Continuous Flow Reactors
Green Chemistry Metrics
Challenges and Solutions
Byproduct Formation
Moisture Sensitivity
Recent Advances (2020–2025)
Chemical Reactions Analysis
Types of Reactions
5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or nitriles.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and bioactivity.
Antifungal Properties
Thiadiazole derivatives are recognized for their antifungal capabilities. A study highlighted that related compounds exhibit fungicidal activity against pathogens affecting crops, suggesting that this compound could be effective in agricultural applications .
Anti-inflammatory Effects
Some derivatives of thiadiazoles have been studied for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.
Pesticidal Activity
The compound has been investigated for its insecticidal and fungicidal properties. It is part of a class of 2-substituted 5-trifluoromethyl-1,3,4-thiadiazoles that have shown enhanced activity against pests such as fungi and insects . This makes it a promising candidate for developing new agricultural pesticides.
Soil Health
Thiadiazole compounds can contribute to soil health by controlling pathogenic microorganisms that adversely affect crop yields. Their application can lead to healthier soil ecosystems and improved agricultural productivity.
Crystal Structure Analysis
Recent studies have provided insights into the crystal structure of related thiadiazole compounds, revealing important information about their molecular geometry and potential interactions with biological targets . Understanding these structural characteristics is crucial for optimizing their pharmacological profiles.
Case Studies
Mechanism of Action
The mechanism of action of 5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity may be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis.
Comparison with Similar Compounds
Anticancer Activity
Compound 2g (5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine):
- Substituent: Benzenesulfonylmethyl group.
- Activity: High anti-proliferative effects (IC₅₀ ~1.28 µg/mL against MCF7 breast cancer cells) and low toxicity in Daphnia assays. Mechanistic studies suggest STAT3 and CDK9 inhibition .
- Comparison : The sulfonyl group in 2g may enhance target affinity compared to the sulfanyl linkage in the trifluoromethyl derivative. However, the CF₃ group’s lipophilicity could improve bioavailability.
Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine (5a-j) :
- Substituent: Fluorophenyl-thiophene hybrids.
- Activity: IC₅₀ values range from 1.28–25 µg/mL across HeLa, Hep-G2, and MCF7 cell lines, with selectivity for breast cancer .
- Comparison : The fluorophenyl moiety enhances π-π stacking with targets, while the trifluoromethyl group offers steric and electronic effects that may alter binding kinetics.
Anticonvulsant Activity
- Compound 4c (5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine): Substituent: Dichlorophenoxy and ethylamine groups. Activity: ED₅₀ = 20.11 mg/kg (MES test) and 35.33 mg/kg (PTZ test) in mice . Comparison: The trifluoromethyl derivative lacks the ethylamine side chain, which may reduce CNS penetration. However, CF₃’s hydrophobicity could compensate for blood-brain barrier traversal.
Structural and Crystallographic Insights
- Crystal Structure of 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine: Dihedral angles between thiadiazole rings and the central benzene ring: 54.28° and 76.56°. Intermolecular N–H···N hydrogen bonds stabilize the crystal lattice . Comparison: The trifluoromethyl derivative’s bulkier substituent may increase torsional strain, altering dihedral angles and hydrogen-bonding patterns compared to simpler benzylthio analogs.
Biological Activity
5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.
- Molecular Formula : CHFNS
- Molecular Weight : 291.316 g/mol
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : 402.0 ± 55.0 °C
- Flash Point : 196.9 ± 31.5 °C
- LogP : 3.22
These properties suggest that the compound may exhibit favorable lipophilicity, which is often correlated with enhanced biological activity and membrane permeability.
Synthesis
The synthesis of this compound generally involves the reaction of thiadiazole derivatives with trifluoromethyl-substituted benzyl halides in the presence of appropriate bases or catalysts. The specific synthetic pathways can vary, but they typically aim to optimize yield and purity while minimizing by-products.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit a broad spectrum of biological activities, particularly in anticancer applications. For instance, studies have shown that related compounds can inhibit protein kinases associated with cancer cell proliferation:
- A study demonstrated that certain thiadiazole derivatives inhibited the Abl protein kinase with an IC value of 7.4 µM against the K562 chronic myelogenous leukemia cell line, indicating potential as selective anticancer agents .
Antimicrobial Activity
Thiadiazole compounds are also noted for their antimicrobial properties. They have been evaluated against various bacterial and fungal strains:
- In vitro studies have reported significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Other Biological Activities
Beyond anticancer and antimicrobial effects, thiadiazole derivatives have shown promise in other areas:
- Antidiabetic : Some studies suggest that these compounds may influence glucose metabolism and insulin sensitivity.
- Anti-inflammatory : Thiadiazole derivatives have been linked to reduced inflammatory responses in various models.
Case Studies
- Antitumor Efficacy :
- Antimicrobial Testing :
Summary of Findings
Q & A
Q. What are the most reliable synthetic routes for 5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine, and how can purity be optimized?
The compound is typically synthesized via nucleophilic substitution reactions. A validated protocol involves reacting 5-amino-1,3,4-thiadiazole-2-thiol with 3-(trifluoromethyl)benzyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (KOH or NaH) at 60–80°C for 6–12 hours . Ultrasound-assisted methods can enhance reaction efficiency by reducing time and improving yields (e.g., 93% yield achieved via sonication in EtOH) . Purification via recrystallization (methanol/DMSO) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity, confirmed by HPLC or NMR .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Use a combination of:
- X-ray crystallography : Resolves bond lengths (e.g., C–S = 1.74–1.82 Å, N–N = 1.38 Å) and dihedral angles (e.g., 54.28° between thiadiazole and benzene rings) to validate geometry .
- NMR spectroscopy : Key signals include δ 7.23–7.35 ppm (aromatic protons), δ 4.29 ppm (SCH₂), and δ 169.9 ppm (C=N) in NMR .
- Mass spectrometry : FAB-HRMS confirms the molecular ion peak at m/z 369.0085 (C₁₂H₁₂N₆S₄) .
Q. What are the common derivatives formed during functionalization reactions?
- Oxidation : Yields sulfoxides (S=O) or sulfones (O=S=O) using H₂O₂ or mCPBA .
- Substitution : Halogenation (e.g., bromination at the thiadiazole ring) or coupling reactions (e.g., Suzuki with aryl boronic acids) .
- Reduction : Converts sulfanyl groups to thiols (e.g., using LiAlH₄) for further bioconjugation .
Advanced Research Questions
Q. How does the crystal packing of this compound influence its stability and intermolecular interactions?
The crystal structure (monoclinic, space group C2) reveals intermolecular N–H···N hydrogen bonds (2.89–3.12 Å) forming 1D chains along the b-axis, stabilizing the lattice . The twisted conformation of thiadiazole rings (dihedral angles 27.77°–76.56°) minimizes steric clashes and enhances π-π stacking between aromatic systems . Thermal analysis (TGA/DSC) shows decomposition above 200°C, correlating with hydrogen bond disruption .
Q. What computational strategies are effective for predicting its bioactivity and binding modes?
- Docking studies : Use AutoDock Vina to model interactions with targets like acetylcholinesterase (e.g., binding energy ≤−7.5 kcal/mol) . Focus on the thiadiazole core and trifluoromethyl group for hydrophobic/halogen bonding.
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to compute electrostatic potential maps, highlighting nucleophilic (N–H) and electrophilic (S, CF₃) sites .
- MD simulations : Assess stability of ligand-protein complexes (e.g., CD47-SIRPα) over 100 ns trajectories to validate binding .
Q. How can contradictory data on its biological activity (e.g., antimicrobial vs. anticancer) be resolved?
Contradictions often arise from assay conditions. Standardize protocols:
- Dose-response curves : Test across 1–100 µM to identify IC₅₀/EC₅₀ values .
- Cell line specificity : Compare activity in A549 (lung cancer) vs. HEK293 (normal cells) to assess selectivity .
- Mechanistic studies : Use Western blotting (e.g., p53, caspase-3) or flow cytometry (apoptosis assays) to differentiate cytotoxic vs. cytostatic effects .
Methodological Challenges
Q. What experimental precautions are critical for handling sulfur-containing intermediates?
- Air sensitivity : Conduct reactions under N₂/Ar to prevent oxidation of sulfanyl groups.
- Toxicity : Use fume hoods for thiol intermediates (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) due to volatility .
- Byproduct management : Remove excess benzyl halides via aqueous washes (NaHCO₃) to avoid side reactions .
Q. How can crystallographic data discrepancies (e.g., unit cell parameters) be addressed?
- Data collection : Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and SADABS absorption correction .
- Refinement : Apply SHELXL-2018 with full-matrix least-squares to minimize R1/wR2 (<0.05/0.10). Validate using R-free (5% data excluded) .
- Validation tools : Check for missed symmetry or twinning using PLATON or Olex2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
